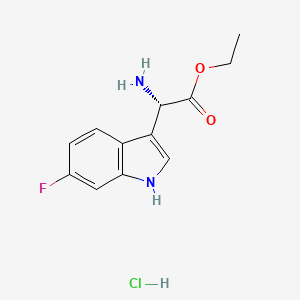

(S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride

Beschreibung

(S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride is a chiral amino ester derivative featuring a 6-fluoro-substituted indole core. The compound combines an ethyl ester group, a primary amine, and a hydrochloride salt, making it structurally distinct yet analogous to other indole-containing amino acid derivatives.

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-5-7(13)3-4-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXWWFUSCAHWTA-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CNC2=C1C=CC(=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CNC2=C1C=CC(=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride typically involves several steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The ethyl ester group is introduced by reacting the indole derivative with ethyl chloroformate in the presence of a base like triethylamine.

Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of 2-(6-fluoro-1H-indol-3-yl)ethanol.

Substitution: Formation of N-substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its structural similarity to biologically active indole derivatives.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of (S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors that are involved in key biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Pharmacological and Regulatory Insights

- This highlights the importance of rigorous quality control for hydrochloride-containing drug candidates.

- Regulatory Compliance : Compliance with local and international regulations (e.g., UN transport guidelines) is critical, as emphasized for 2-(6-methyl-1H-indol-3-yl)acetic acid .

Biologische Aktivität

(S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride is a synthetic compound with potential implications in pharmaceutical research, particularly in neuropharmacology. This compound features a unique structure that includes a fluorinated indole moiety, which is significant in various biological activities. The molecular formula is C₁₂H₁₄ClFN₂O₂, and it has a molecular weight of approximately 272.70 g/mol.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄ClFN₂O₂ |

| Molecular Weight | 272.70 g/mol |

| CAS Number | 1384268-80-7 |

| Chemical Class | Specialty Materials |

The presence of the fluorine atom in the indole ring is particularly noteworthy, as it often influences the biological activity of compounds by modifying their interaction with biological targets.

Neuropharmacological Effects

Research indicates that (S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride interacts significantly with various neurotransmitter systems, especially serotonin receptors. This interaction is crucial for understanding its potential therapeutic applications.

Key Findings

- Serotonin Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity to serotonin receptors, which are critical in mood regulation and various neuropsychiatric disorders.

- Potential Antidepressant Activity : Due to its structural similarity to known antidepressants, it is hypothesized that this compound may possess similar effects, warranting further investigation.

Comparative Analysis with Similar Compounds

The following table compares (S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride with related compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| (S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate | TBD | Neuropharmacological effects |

| 3-Fluoro β-lactam derivative | 0.075 | Antiproliferative in MCF-7 cells |

| Indole-based anticancer agents | Varied | Various cancer types |

Mechanistic Insights

Studies on structurally similar compounds indicate that they may act as microtubule-destabilizing agents, which is a common mechanism for anticancer activity. For instance, certain indole derivatives have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in cancer cells.

Case Studies and Research Findings

Although direct case studies on (S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride are scarce, insights from related research highlight its potential roles:

- Microtubule Interaction : Research on indole derivatives suggests that modifications to the indole structure can enhance or diminish their ability to interact with microtubules, affecting cell division and cancer progression.

- Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis through caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins.

Future Research Directions

Given the current lack of extensive research specifically focused on (S)-Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride, future investigations should include:

- In vitro and In vivo Studies : Comprehensive studies to evaluate its pharmacological profile and therapeutic efficacy.

- Mechanistic Studies : Detailed exploration of its interactions with specific receptors and pathways involved in neuropharmacology and oncology.

- Patent Searches : Investigating patent databases for any applications or formulations involving this compound could provide insights into its commercial potential.

Q & A

Q. How should researchers ensure compliance with regulatory standards for lab use?

- Methodological Answer :

- Documentation : Maintain batch records (synthesis date, purity, storage conditions).

- GHS Compliance : Classify hazards per local regulations (e.g., acute toxicity, skin/eye irritation) using SDS templates from authoritative sources (UN GHS, ACGIH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.